Product packaging for N-benzyl-2-ethoxybenzamide(Cat. No.:CAS No. 20308-27-4)

N-benzyl-2-ethoxybenzamide

Cat. No.: B187499
CAS No.: 20308-27-4
M. Wt: 255.31 g/mol
InChI Key: MXUJOFAWSCRMHF-UHFFFAOYSA-N
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Description

Structural Context within Benzamide (B126) Class Compounds

N-benzyl-2-ethoxybenzamide is defined by its core benzamide structure, which consists of a benzene (B151609) ring attached to an amide functional group. Specifically, it is a derivative of 2-ethoxybenzamide (B1671398), where a benzyl (B1604629) group is substituted on the nitrogen atom of the amide. The "2-ethoxy" designation indicates that an ethoxy group (-OCH2CH3) is attached to the second carbon of the benzene ring, ortho to the amide group.

The presence of the N-benzyl group and the 2-ethoxy group significantly influences the compound's steric and electronic properties. The bulky benzyl group can affect the molecule's conformation and its ability to interact with other molecules. The ethoxy group, being an electron-donating group, can modulate the reactivity of the aromatic ring.

Table 1: Key Structural Features of this compound

FeatureDescription
Core StructureBenzamide
Substituent on Amide NitrogenBenzyl group
Substituent on Benzene Ring2-ethoxy group
Molecular FormulaC16H17NO2 chemsrc.com

Significance of the Benzamide Moiety in Chemical Synthesis

The benzamide moiety is a prevalent structural motif in a vast array of organic molecules and is of considerable importance in chemical synthesis. beilstein-journals.org Amides, in general, are fundamental functional groups, and their formation is one of the most utilized reactions in medicinal chemistry. beilstein-journals.org The stability of the amide bond is a key feature, contributing to its presence in numerous biologically active compounds. walshmedicalmedia.comnanobioletters.com

The synthesis of benzamides can be achieved through various methods, with the most common being the reaction of a benzoic acid derivative (like a benzoyl chloride or a benzoic acid activated with a coupling agent) with an amine. nanobioletters.com More contemporary and environmentally benign methods, such as the oxidative coupling of aromatic aldehydes and secondary amines using photocatalysts, have also been developed. beilstein-journals.org The versatility of the benzamide core allows for extensive functionalization at both the aromatic ring and the amide nitrogen, enabling the creation of large libraries of derivatives for screening and research purposes. nih.govresearchgate.net This adaptability makes the benzamide scaffold a valuable building block in the design and synthesis of novel compounds with specific properties.

Overview of Research Directions for this compound and Related Derivatives

Research involving this compound and its derivatives spans several areas of chemical and pharmaceutical sciences. A significant focus lies in the synthesis and evaluation of new analogues with modified substituents on either the benzyl ring or the benzoyl ring. nih.govjst.go.jp These modifications aim to explore structure-activity relationships, investigating how changes in the molecular structure affect the compound's properties. nih.govnih.gov

For instance, studies have explored the synthesis of related 4-amino-5-chloro-2-ethoxybenzamides, where the N-benzyl group is part of a larger heterocyclic system. nih.govjst.go.jp These investigations have highlighted how the orientation of the N-benzyl group can significantly influence the biological activity of the resulting molecules. nih.gov

Another research avenue involves the use of this compound as a lead compound for the development of derivatives with potential applications in various fields. The core structure provides a template that can be systematically altered to optimize for specific interactions or functions. The development of polymer-supported synthesis methods for benzamide derivatives is also an active area of research, offering advantages such as improved reaction efficiency and easier purification. stmjournals.com

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight255.312 g/mol chemsrc.com
Density1.105 g/cm³ chemsrc.com
Boiling Point441.7°C at 760 mmHg chemsrc.com
Flash Point221°C chemsrc.com
LogP3.40620 chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO2 B187499 N-benzyl-2-ethoxybenzamide CAS No. 20308-27-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20308-27-4

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-benzyl-2-ethoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-2-19-15-11-7-6-10-14(15)16(18)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

MXUJOFAWSCRMHF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Other CAS No.

20308-27-4

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzyl 2 Ethoxybenzamide and Its Derivatives

Routes to N-benzyl-2-ethoxybenzamide Core Structure

Amide Bond Formation Strategies

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For this compound, this involves the coupling of 2-ethoxybenzoic acid and benzylamine (B48309). Several methods exist, ranging from classical approaches involving highly reactive intermediates to modern, milder techniques mediated by coupling reagents or catalysts.

A traditional and highly effective method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride. This two-step process is a reliable route to this compound.

The synthesis begins with the activation of 2-ethoxybenzoic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert the carboxylic acid into its corresponding acid chloride, 2-ethoxybenzoyl chloride. This intermediate is highly electrophilic and reacts readily with nucleophiles.

In the subsequent step, the 2-ethoxybenzoyl chloride is treated with benzylamine. The reaction is typically carried out in the presence of an organic base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) or diethyl ether. google.com The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the unreacted amine. This general approach is also applicable for the synthesis of various amide derivatives. google.comevitachem.com

General Reaction Scheme:

Activation: 2-Ethoxybenzoic acid + SOCl₂ → 2-Ethoxybenzoyl chloride + SO₂ + HCl

Coupling: 2-Ethoxybenzoyl chloride + Benzylamine + Triethylamine → this compound + Triethylammonium chloride

This method is often high-yielding but requires the handling of moisture-sensitive and corrosive reagents like thionyl chloride.

To circumvent the often harsh conditions of the acid chloride method, a wide array of coupling reagents has been developed to facilitate direct amide bond formation from a carboxylic acid and an amine under milder conditions. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then attacked by the amine.

This one-pot procedure is widely used in peptide synthesis and has been adapted for general amide synthesis. For the preparation of this compound, this would involve mixing 2-ethoxybenzoic acid, benzylamine, a coupling reagent, and an organic base in a suitable solvent. google.com

Key classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are common activators. google.compeptide.com To minimize side reactions and racemization (if chiral centers are present), additives like 1-Hydroxybenzotriazole (HOBt) are often included. peptide.com The use of EDCI is also noted in the synthesis of other complex biaryl amides. nih.gov

Onium Salts (Uronium/Aminium and Phosphonium): These reagents are generally more efficient and lead to faster reactions with fewer side products compared to carbodiimides. Common examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). google.compeptide.com Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective. peptide.com

A patent for related substituted benzamides specifies preferred conditions using TBTU with N-methylmorpholine in THF. google.com The choice of reagent and conditions can be tailored to optimize yield and purity. google.com

Table 1: Comparison of Common Coupling Reagents for Amidation
Reagent ClassExample(s)Typical AdditiveKey Features & NotesCitation(s)
CarbodiimidesDCC, DIC, EDCIHOBt, DMAP (catalytic)Cost-effective. DCC/DIC forms insoluble urea (B33335) byproducts, useful for solution-phase but not solid-phase synthesis. EDCI is water-soluble for easy removal. google.compeptide.comnih.gov
Aminium/Uronium SaltsHATU, HBTU, TBTUBase (e.g., DIPEA, NMM)High efficiency, fast reaction times. HATU is known for low racemization. TBTU is a common and robust choice. google.compeptide.com
Phosphonium SaltsPyBOP, PyAOPBase (e.g., DIPEA)Very effective, particularly for sterically hindered or N-methylated amino acids. PyAOP is highly reactive. peptide.com

Modern synthetic chemistry increasingly focuses on "green" and atom-economical methods. Catalytic condensation reactions, which form the amide bond directly from the carboxylic acid and amine with the expulsion of water and without the need for stoichiometric activators, represent a significant advance.

While specific examples detailing a catalytic condensation for this compound are not prevalent, the general principles are well-established for related compounds. These methods often employ transition metal or other catalysts to lower the activation energy for the condensation. For instance, Rh(III)-catalyzed C-H functionalization of N-ethoxybenzamides with alkynes has been developed to synthesize complex isoquinolone derivatives, showcasing advanced catalytic approaches in benzamide (B126) chemistry. researchgate.net Other catalytic systems, such as those based on copper or titanium, have been used for oxidative amidation or self-condensation of amides, pointing to the broad potential of metal catalysis in forming C-N bonds. lookchem.com These approaches are at the forefront of synthetic methodology, aiming to reduce waste and improve efficiency over classical stoichiometric methods.

Coupling Reagent-Mediated Amidation

O-Alkylation Reactions in Benzamide Synthesis

An alternative synthetic strategy involves forming the ether linkage as a final or penultimate step. In this route, the amide bond is constructed first, followed by the O-alkylation of a phenolic precursor.

To synthesize this compound via this route, the required precursor is N-benzyl-2-hydroxybenzamide (also known as N-benzylsalicylamide). This intermediate can be readily prepared from salicylic (B10762653) acid or its esters (like methyl salicylate) and benzylamine.

The subsequent O-alkylation of N-benzylsalicylamide to introduce the ethyl group mirrors the well-documented synthesis of Ethenzamide (2-ethoxybenzamide) from salicylamide (B354443). lookchem.compreprints.orgchemicalbook.com This reaction involves treating the phenolic hydroxyl group with an ethylating agent, such as diethyl sulfate (B86663) or ethyl bromide, in the presence of a base. lookchem.comgoogle.com

Several conditions can be employed for this transformation:

Conventional Synthesis: The reaction can be performed using a base like sodium hydroxide (B78521) or potassium carbonate in a solvent such as ethanol (B145695) or dimethylformamide (DMF). preprints.org These methods are effective but may require several hours of reaction time. preprints.org

Phase-Transfer Catalysis (PTC): To improve reaction efficiency and employ greener conditions, phase-transfer catalysis is a powerful tool. preprints.orgresearchgate.net Catalysts like Tetrabutylammonium (B224687) Bromide (TBAB) facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the alkylating agent. preprints.orggrafiati.com This technique can lead to significantly shorter reaction times and high yields, even under solvent-free conditions or in water. preprints.orgresearchgate.netgrafiati.com

Microwave and Ultrasound Assistance: The efficiency of PTC-mediated O-alkylation can be further enhanced by using microwave irradiation or sonication. preprints.orgresearchgate.net Under microwave conditions, the synthesis of ethenzamide can be achieved in as little as 90 seconds with yields exceeding 90%. preprints.orggrafiati.com Ultrasound has also been shown to produce high yields in minutes. preprints.orggrafiati.com These non-conventional energy sources dramatically reduce energy consumption and reaction time. preprints.org

Table 2: Selected Conditions for O-Alkylation of Salicylamide (Model for N-benzylsalicylamide)
MethodCatalyst/BaseSolvent/ConditionsTimeYieldCitation(s)
ConventionalK₂CO₃ / KIDMF4 hours60% preprints.org
PTC (Solvent-Free)TBAB / K₂CO₃80 °C15 min79% preprints.orggrafiati.com
PTC + MicrowaveTBAB / K₂CO₃Solvent-Free, 80 °C90 sec92% preprints.orggrafiati.com
PTC + MicrowaveTBAB / K₂CO₃Water2 min94% preprints.orggrafiati.com
PTC + UltrasoundTBAB / K₂CO₃Water10 min95% preprints.orggrafiati.com
Phase Transfer Catalysis in O-Alkylation

The introduction of the ethoxy group onto the benzamide scaffold, a key step in forming this compound, is typically achieved via a Williamson ether synthesis. Phase Transfer Catalysis (PTC) has emerged as a superior method for conducting this O-alkylation, particularly for converting a precursor like N-benzyl-2-hydroxybenzamide. PTC facilitates the reaction between two reactants located in different immiscible phases (e.g., a solid or aqueous base and an organic substrate). researchgate.net The catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile (the phenoxide ion) from the aqueous or solid phase into the organic phase where it can react with the alkylating agent (e.g., ethyl halide). researchgate.net

This methodology offers significant advantages over traditional techniques, which often require harsh conditions, anhydrous solvents, and long reaction times. preprints.orgpreprints.org The use of PTC allows the O-alkylation to proceed under milder conditions, with shorter reaction times, and often with higher yields and selectivity. researchgate.net

Research on the closely related compound ethenzamide (2-ethoxybenzamide), synthesized from salicylamide, provides valuable insights. In these syntheses, various phase transfer catalysts have been investigated to optimize the reaction. Tetrabutylammonium bromide (TBAB) is frequently used due to its high efficiency, non-toxicity, and affordability. preprints.org Other catalysts like benzyltriethylammonium chloride (BTEAC) and tetraethylammonium (B1195904) chloride (TEAC) have also demonstrated high efficacy. preprints.org The choice of catalyst, base (e.g., potassium carbonate, sodium hydroxide), and reaction conditions significantly impacts the reaction's efficiency. preprints.orggoogle.com For instance, in the synthesis of ethenzamide, using TBAB as a catalyst can achieve high yields in a relatively short time. preprints.org

Table 1: Effect of Phase Transfer Catalysts on Ethenzamide Synthesis Yield

CatalystConditionsYield (%)Reaction TimeReference
TBABSolvent-free, 80°C7915 min preprints.orgresearchgate.net
TBABMicrowave, Solvent-free9290 s preprints.org
BTBACMicrowave, Solvent-free~90- preprints.org
TEACMicrowave, Solvent-free~90- preprints.org
TBABUltrasound, Water9510 min preprints.orgresearchgate.net

This data is based on the synthesis of ethenzamide, a precursor to this compound, and is illustrative of the effectiveness of PTC in the O-alkylation step.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is critical for developing environmentally benign and economically viable processes. researchgate.net These principles focus on minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances. jocpr.com For the synthesis of the 2-ethoxybenzamide (B1671398) core, several green methodologies have proven highly effective. preprints.orgpreprints.orgresearchgate.net

Solvent-Free Synthetic Conditions

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. preprints.orgpreprints.org The O-alkylation step in the synthesis of the 2-ethoxybenzamide structure can be efficiently performed under solvent-free conditions, particularly when combined with phase transfer catalysis. preprints.org Research on ethenzamide synthesis has demonstrated that reacting salicylamide with an ethylating agent in the presence of a catalyst like TBAB and a solid base (e.g., K₂CO₃) at elevated temperatures can produce high yields without any organic solvent. preprints.orgresearchgate.net For example, a 79% yield of ethenzamide was obtained after just 15 minutes at 80°C under solvent-free conditions. preprints.orgpreprints.orgresearchgate.net This approach not only simplifies the work-up procedure but also significantly reduces chemical waste.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has become a powerful tool in green chemistry for its ability to dramatically accelerate reaction rates, often leading to higher yields and cleaner products. nih.govsdiarticle3.comudayton.edu The application of microwave irradiation to the synthesis of the 2-ethoxybenzamide core has shown remarkable results. preprints.org When the solvent-free, PTC-catalyzed O-alkylation of salicylamide was performed under microwave irradiation, the reaction time was reduced from 15 minutes to just 90 seconds, with the yield increasing from 79% to 92%. preprints.orgresearchgate.net In another instance, using water as a solvent under microwave conditions yielded 94% of the product in 2 minutes. preprints.org This efficiency is attributed to the direct and rapid heating of the reaction mixture by microwaves, which is more uniform and efficient than conventional heating methods. udayton.edu

Sonochemical Synthetic Approaches

Table 2: Comparison of Green Synthetic Methods for Ethenzamide Synthesis

MethodConditionsReaction TimeYield (%)Reference
Conventional HeatingSolvent-free, PTC (TBAB), 80°C15 min79 preprints.orgresearchgate.net
Microwave-AssistedSolvent-free, PTC (TBAB)90 s92 preprints.orgresearchgate.net
SonochemicalWater, PTC (TBAB)10 min95 preprints.orgresearchgate.net

Atom Economy and Process Mass Intensity Assessments

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com

The synthesis of this compound typically involves at least two key transformations: the formation of the amide bond and the O-alkylation (etherification). Both are substitution reactions that generate by-products, inherently leading to an atom economy of less than 100%.

Hypothetical Atom Economy Calculation: Consider the O-alkylation of N-benzyl-2-hydroxybenzamide with ethyl bromide in the presence of sodium hydroxide:

C₁₄H₁₃NO₂ + C₂H₅Br + NaOH → C₁₆H₁₇NO₂ + NaBr + H₂O

Molecular Weight of Reactants:

N-benzyl-2-hydroxybenzamide (C₁₄H₁₃NO₂): 227.26 g/mol

Ethyl Bromide (C₂H₅Br): 108.97 g/mol

Sodium Hydroxide (NaOH): 40.00 g/mol

Molecular Weight of Product:

this compound (C₁₆H₁₇NO₂): 255.31 g/mol

Atom Economy (%) = (MW of desired product / Sum of MW of all reactants) x 100 Atom Economy (%) = (255.31 / (227.26 + 108.97 + 40.00)) x 100 = (255.31 / 376.23) x 100 ≈ 67.86%

This calculation illustrates that a significant portion of the reactant mass ends up as by-products (NaBr and H₂O).

Process Mass Intensity (PMI) provides a broader measure of the process's greenness by considering the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.

PMI = Total mass in a process or process step (kg) / Mass of product (kg)

A lower PMI indicates a more sustainable and efficient process. While specific industrial PMI data for this compound synthesis is not publicly available, the use of solvent-free conditions, as described above, would drastically reduce the PMI compared to syntheses relying on large volumes of organic solvents for reaction and purification. researchgate.net

Derivatization Strategies of the this compound Scaffold

The this compound molecule serves as a versatile scaffold for the development of new derivatives with potentially unique properties. Derivatization can be targeted at several positions on the molecule, including the benzamide aromatic ring, the benzyl (B1604629) aromatic ring, and the amide nitrogen.

Substitution on the Benzamide Aromatic Ring: The phenyl ring of the benzamide moiety can be functionalized through electrophilic aromatic substitution reactions. Introducing substituents such as halogens, nitro groups, or alkyl groups can modulate the electronic properties and steric profile of the molecule. These new functional groups can then serve as handles for further transformations.

Modification of the N-substituent: The benzyl group on the amide nitrogen can be replaced with other alkyl or aryl groups. This can be achieved by starting the synthesis with a different primary amine instead of benzylamine during the initial amidation step. google.com For instance, using substituted benzylamines could introduce additional functional groups. nih.gov

Modification of the Ethoxy Group: While less common, the ethoxy group could be replaced by other alkoxy groups by using different alkylating agents during the O-alkylation step. This allows for fine-tuning of the steric and electronic properties near the amide functionality.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the creation of a library of related compounds for further investigation.

Substitution Reactions on Aromatic Rings

The aromatic ring of the 2-ethoxybenzoyl moiety is a prime target for functionalization to create a diverse library of derivatives. The nature and position of substituents on this ring can significantly influence the molecule's biological activity. nih.gov Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the ethoxy (ortho-, para-directing) and the amide (meta-directing, though its influence is weaker) groups must be considered.

More advanced and specific modifications often involve the synthesis of substituted 2-ethoxybenzoic acids prior to the amide coupling step. For instance, in the development of prokinetic agents, researchers have synthesized derivatives with various substituents on the benzoyl group. nih.gov A key precursor, 4-amino-5-chloro-2-methoxybenzoic acid, has been used to create analogues where the methoxy (B1213986) group is replaced by an ethoxy group, yielding compounds like 4-amino-N-((4-benzyl-2-morpholinyl)-methyl)-5-chloro-2-ethoxybenzamide. nih.gov This highlights a common strategy: introducing substituents like amino, chloro, and methoxy/ethoxy groups to modulate activity. nih.gov

The synthesis of these substituted precursors can be achieved through multi-step sequences. For example, a nitro group can be introduced and subsequently reduced to an amine, which can then be further modified or left as a key pharmacophoric feature. nih.gov Halogenation is also a common modification. oregonstate.edu

Table 1: Examples of Substitution on the Benzoyl Aromatic Ring

Substituent Pattern Precursor Example Resulting Derivative Class Reference
4-amino, 5-chloro 4-amino-5-chloro-2-ethoxybenzoic acid Substituted N-benzyl-2-ethoxybenzamides nih.gov
4-(dimethylamino) 4-(dimethylamino)-2-ethoxybenzoic acid Substituted N-benzyl-2-ethoxybenzamides nih.gov
4-amino 4-amino-2-methoxybenzoic acid N-Aryl benzamide analogs nih.gov

These reactions allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships. The use of diazonium salt intermediates, formed from an amino group, provides a versatile pathway to introduce hydroxyl, halogen, or cyano groups onto the aromatic ring. chemistry.coach

Modifications of the Benzyl Moiety

The benzyl group can also be modified to influence the compound's properties. These modifications can involve substitution on the benzyl ring or alterations to the benzylic CH₂ group.

Substitutions on the aromatic ring of the benzyl group are typically achieved by using a appropriately substituted benzylamine in the initial amide coupling reaction. A wide variety of substituted benzylamines are commercially available or can be synthesized through standard methods, such as the reduction of a corresponding benzonitrile (B105546) or the reductive amination of a benzaldehyde (B42025). scielo.br

Reactions at the benzylic position itself, while less common for this specific class without cleaving the N-benzyl bond, are theoretically possible. Benzylic positions are susceptible to free-radical halogenation, but this would likely be followed by substitution reactions to introduce other functional groups. A more controlled approach involves the synthesis of derivatives from precursors other than simple benzylamine. For example, using α-methylbenzylamine would introduce a methyl group at the benzylic carbon.

In broader benzamide synthesis, modifications of similar N-alkyl groups are common. For instance, the synthesis of N-[(2-morpholinyl)alkyl]benzamides involves coupling the benzoyl moiety with a pre-functionalized amine side-chain, a strategy directly applicable to creating complex this compound derivatives. nih.gov

Table 2: Strategies for Benzyl Moiety Modification

Modification Type Synthetic Strategy Example Precursor
Ring Substitution Use of substituted benzylamine in amidation 4-Methoxybenzylamine
Benzylic Alkylation Use of α-alkylated benzylamine α-Methylbenzylamine

Modifications at the Amide Nitrogen

The amide nitrogen provides another site for structural diversification. While this compound is a secondary amide, further substitution can lead to tertiary amides.

N-alkylation or N-arylation of the secondary amide can be achieved under basic conditions using an appropriate alkyl or aryl halide. However, direct alkylation can sometimes be low-yielding. A more robust method is to start the synthesis with a secondary amine, such as N-benzyl-N-alkylamine, and couple it with 2-ethoxybenzoyl chloride. scielo.br

The synthesis of N-benzyl-N-(furan-2-ylmethyl)acetamide, for example, involves the acylation of a secondary amine, N-benzyl-1-(furan-2-yl)methanamine. scielo.br This highlights a common and effective route: preparing the desired secondary amine first, followed by acylation with the acid chloride or anhydride. This avoids potential side reactions and purification issues associated with post-amidation N-alkylation.

Furthermore, the introduction of specific functional groups directly onto the nitrogen can dramatically alter the amide's electronic properties and reactivity. The formation of "anomeric amides," where the nitrogen is bonded to two electronegative atoms, can pyramidalize the nitrogen and reduce the classic amide resonance, making the nitrogen itself a site for nucleophilic substitution. researchgate.net While exotic for this specific compound, this principle underscores the potential for advanced modifications at the amide nitrogen.

Table 3: Methods for Modification at the Amide Nitrogen

Modification Method Reagents Reference
N-Alkylation (Tertiary Amide Formation) Acylation of a secondary amine 2-Ethoxybenzoyl chloride + N-benzyl-N-alkylamine scielo.br
N-Methylation / N-Ethylation Post-amidation alkylation This compound + Base + Alkyl Halide oregonstate.edu

These advanced synthetic strategies provide a versatile toolkit for chemists to generate a wide array of this compound derivatives, enabling detailed exploration of their chemical and biological properties.

Spectroscopic and Analytical Characterization Techniques for N Benzyl 2 Ethoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-benzyl-2-ethoxybenzamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum provides a distinct fingerprint of the molecule by revealing the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The analysis is typically conducted in a deuterated solvent like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

The expected signals for this compound are:

Amide Proton (N-H): A broad singlet or triplet is expected, typically appearing downfield. In CDCl₃, this signal may appear around 6.4-8.5 ppm. Its coupling to the adjacent benzylic protons (CH₂) can result in a triplet. In DMSO-d₆, this peak is often more pronounced and appears at a higher chemical shift. rsc.orgrsc.orgresearchgate.net

Aromatic Protons: The spectrum will show a complex series of multiplets for the nine aromatic protons from the two distinct phenyl rings. The five protons of the benzyl (B1604629) group typically resonate in the range of 7.2-7.4 ppm. rsc.org The four protons of the 2-ethoxybenzoyl group will be spread further, influenced by the electron-donating ethoxy group and the electron-withdrawing amide group, likely appearing between 6.9 and 8.2 ppm.

Benzylic Protons (-CH₂-Ph): These two protons are adjacent to the amide nitrogen and the phenyl ring. They are expected to appear as a doublet around 4.6 ppm due to coupling with the amide (N-H) proton. rsc.org

Ethoxy Protons (-O-CH₂-CH₃): The ethoxy group gives rise to two distinct signals: a quartet for the methylene (B1212753) (-O-CH₂) protons around 4.1 ppm and a triplet for the methyl (-CH₃) protons around 1.4 ppm. This characteristic upfield pattern is a clear indicator of the ethoxy substituent.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic H (Benzoyl ring)~6.9 - 8.2m-4H
Aromatic H (Benzyl ring)~7.2 - 7.4m-5H
Amide H (N-H)~6.4 - 8.5t or br s~5.5 - 6.01H
Benzylic H (-CH₂-Ph)~4.6d~5.5 - 6.02H
Ethoxy H (-O-CH₂-)~4.1q~7.02H
Ethoxy H (-CH₃)~1.4t~7.03H

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton.

Key expected signals include:

Carbonyl Carbon (C=O): This signal is characteristically found in the downfield region, typically between 165 and 170 ppm. rsc.org

Aromatic Carbons: A series of signals between approximately 110 and 160 ppm will correspond to the aromatic carbons. The carbon attached to the ethoxy group (C-O) is expected around 157 ppm, while the quaternary carbon of the benzyl ring will be near 138 ppm. rsc.orgnih.gov

Benzylic Carbon (-CH₂-Ph): The carbon of the benzylic methylene group is expected to appear in the range of 44-48 ppm. rsc.org

Ethoxy Carbons (-O-CH₂-CH₃): The methylene carbon (-O-CH₂) signal is anticipated around 64 ppm, and the terminal methyl carbon (-CH₃) signal appears furthest upfield, around 15 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~165 - 170
Aromatic C (C-O)~157
Aromatic C (Quaternary, Benzyl)~138
Aromatic C~110 - 134
Benzylic C (-CH₂-Ph)~44 - 48
Ethoxy C (-O-CH₂)~64
Ethoxy C (-CH₃)~15

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the N-H and benzylic -CH₂- protons, between the aromatic protons on each ring, and crucially, between the -O-CH₂- and -CH₃ protons of the ethoxy group. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., benzylic -CH₂) to its corresponding carbon signal. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. It can help confirm the relative orientation of the benzyl and benzoyl moieties. nih.gov

Carbon-13 (¹³C) NMR Spectral Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. aip.orgresearchgate.net

The IR spectrum is expected to show strong absorptions for the following groups:

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponds to the stretching of the amide N-H bond. nih.gov

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ are characteristic of C-H bonds on the phenyl rings.

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ arise from the C-H bonds of the benzylic and ethoxy groups.

C=O Stretch (Amide I): A very strong and sharp absorption band between 1630 and 1680 cm⁻¹ is the characteristic carbonyl stretch of the secondary amide. nih.gov

N-H Bend (Amide II): This band, resulting from N-H bending coupled with C-N stretching, appears around 1510-1550 cm⁻¹.

Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region correspond to the skeletal vibrations of the aromatic rings.

C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkage are expected in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions. spectrabase.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the non-polar aromatic C=C and C-H vibrations often produce stronger signals in the Raman spectrum than in the IR.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Typical Intensity
N-H StretchAmide~3300 - 3400Medium-Strong
Aromatic C-H StretchAryl>3000Medium
Aliphatic C-H Stretch-CH₂-, -CH₃<3000Medium
C=O Stretch (Amide I)Amide~1630 - 1680Strong
N-H Bend (Amide II)Amide~1510 - 1550Medium-Strong
C=C StretchAromatic~1450 - 1600Variable
Asymmetric C-O-C StretchAryl Ether~1200 - 1250Strong

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural insights from its fragmentation pattern upon ionization. The nominal molecular weight of the compound (C₁₆H₁₇NO₂) is 255.31 g/mol . In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at m/z 256.

Under electron impact (EI) ionization or collision-induced dissociation (CID), the molecule fragments in a predictable manner. Key expected fragments include:

m/z 149: Formation of the 2-ethoxybenzoyl cation, resulting from cleavage of the amide C-N bond.

m/z 121: Loss of ethylene (B1197577) (C₂H₄) from the 2-ethoxybenzoyl cation to form the 2-hydroxybenzoyl cation.

m/z 106: The N-benzylaminyl cation radical formed by alpha-cleavage.

m/z 91: A very common and often abundant peak corresponding to the benzyl cation (C₇H₇⁺), which may rearrange to the stable tropylium (B1234903) ion. rsc.org This fragment arises from cleavage of the bond between the nitrogen and the benzylic carbon.

m/z 77: The phenyl cation, resulting from the loss of CO from the benzoyl cation (not shown) or other fragmentation pathways. rsc.org

Analysis of these fragments helps to piece together the different components of the molecule, confirming the presence of the benzyl group, the amide linkage, and the 2-ethoxybenzoyl moiety. researchgate.netresearchgate.net

Chromatographic Method Development for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

A typical analytical method would involve reverse-phase HPLC. sielc.com

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mixture (e.g., water and acetonitrile) and gradually increasing the proportion of the organic solvent (acetonitrile). sielc.com This ensures that compounds with a wide range of polarities can be separated effectively. A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape by ensuring the amide is protonated. sielc.com

Detection: A UV detector is highly effective, as the two aromatic rings in the molecule result in strong chromophores. Detection is typically monitored at wavelengths between 220 and 280 nm.

Purity Assessment: The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

For preparative separation to isolate the pure compound, this analytical method can be scaled up by using a larger diameter column and a higher flow rate. sielc.com Thin-layer chromatography (TLC) using silica (B1680970) gel plates with a mobile phase like hexane/ethyl acetate (B1210297) is also a valuable tool for monitoring reaction progress and for initial purification method development. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. For N-substituted benzamides, reversed-phase HPLC (RP-HPLC) is the most common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

While a specific, validated HPLC method for this compound is not readily found, methods for analogous benzamides can be adapted. For instance, the analysis of various substituted benzamides often utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.comsielc.com The detection is typically carried out using a UV spectrophotometer, as the benzamide (B126) chromophore absorbs UV light. tandfonline.com

A general starting point for developing an HPLC method for this compound would involve the following conditions, which would require optimization for this specific compound.

ParameterTypical ConditionRationale/Comment
ColumnC18, 4.6 x 250 mm, 5 µmStandard reversed-phase column suitable for many aromatic compounds.
Mobile PhaseAcetonitrile:Water (gradient or isocratic)A common solvent system for RP-HPLC, the ratio would be optimized to achieve good resolution.
Additive0.1% Phosphoric Acid or 0.1% Formic AcidImproves peak symmetry by suppressing the ionization of silanol (B1196071) groups on the stationary phase. Formic acid is preferred for mass spectrometry compatibility. sielc.comsielc.comsielc.com
Flow Rate1.0 mL/minA standard flow rate for analytical columns of this dimension.
DetectionUV at ~215-254 nmBenzamides typically exhibit strong UV absorbance in this range. The optimal wavelength would be determined by a UV scan of the pure compound. tandfonline.com
TemperatureAmbient or controlled (e.g., 25-30 °C)Controlling temperature ensures run-to-run reproducibility.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed of analysis. ptfarm.pl The principles of separation remain the same as HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the smaller particles.

For benzamide derivatives, UPLC offers the advantage of much faster analysis times and better separation of impurities. This is particularly useful for in-process monitoring of reactions or for high-throughput screening. A UPLC method for this compound would be adapted from a developed HPLC method, with adjustments to the flow rate and gradient time to take advantage of the increased efficiency. The use of smaller particle columns (e.g., 1.7 µm) is a key feature of UPLC. ptfarm.pl Many laboratories have acknowledged that UPLC could eventually replace conventional HPLC techniques for many applications. ptfarm.pl

The following table outlines typical parameters for a UPLC method for a compound like this compound, based on general principles for related molecules.

ParameterTypical ConditionRationale/Comment
ColumnC18, 2.1 x 50 mm, 1.7 µmA standard UPLC column that provides high resolution.
Mobile PhaseAcetonitrile:Water with 0.1% Formic AcidSimilar to HPLC, but gradients are typically much faster.
Flow Rate0.4 - 0.6 mL/minHigher linear velocities are used in UPLC to maximize efficiency.
DetectionUV or Mass Spectrometry (MS)UPLC is often coupled with MS for enhanced identification capabilities. researchgate.net
Run Time&lt; 5 minutesSignificantly shorter than typical HPLC run times.

Preparative Scale Separations

The goal of preparative scale chromatography is to isolate a pure compound from a mixture for further use, as opposed to analytical chromatography which aims to identify and quantify the components. rsc.org Both HPLC and flash chromatography can be scaled up for preparative purposes. The transition from an analytical HPLC or UPLC method to a preparative scale separation is a common practice in synthetic chemistry.

For this compound, a developed analytical RP-HPLC method can be scaled up by using a larger diameter column packed with the same stationary phase. The flow rate and sample injection volume are increased proportionally to the column size. The goal is to maximize throughput while maintaining adequate separation of the target compound from impurities. Studies have shown that with proper scaling and optimized column packing, preparative chromatography can mirror the analytical result, simplifying peak identification and collection. waters.com Centrifugal partition chromatography (CPC) has also been successfully used for the preparative enantioseparation of some complex benzamide derivatives. nih.gov

The table below provides a conceptual example of scaling an analytical method to a preparative scale.

ParameterAnalytical Scale (Example)Preparative Scale (Example)
Column Dimensions4.6 x 250 mm50 x 250 mm
Stationary PhaseC18, 5 µmC18, 10 µm (larger particles are often used to reduce backpressure)
Flow Rate1.0 mL/min~118 mL/min (scaled for column diameter)
Sample Load&lt; 1 mgSeveral hundred mg to grams (depending on solubility and resolution)
DetectionUV (Analytical Detector)UV (Preparative flow cell) and/or Fraction Collector

Crystallographic and Solid State Chemistry of N Benzyl 2 Ethoxybenzamide and Its Analogues

Single Crystal X-ray Diffraction Analysis

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is fundamental to understanding its chemical behavior in the solid state. For N-benzyl-2-ethoxybenzamide, this analysis would elucidate its conformation, how it packs in a crystal lattice, and the non-covalent interactions that govern its supramolecular assembly.

Determination of Molecular Conformation and Dihedral Angles

The molecular conformation of this compound is defined by the spatial arrangement of its constituent parts: the 2-ethoxybenzoyl group and the N-benzyl group, linked by an amide bridge. The relative orientation of these groups can be described by key dihedral angles.

Based on the analysis of a closely related compound, N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide , the two aromatic rings are expected to be nearly coplanar. In this analogue, the dihedral angle between the two rings is a mere 2.78 (12)°. nih.govscience.gov This suggests a relatively flat conformation, which is further supported by the observation that the non-hydrogen atoms of the ethoxy group are essentially coplanar with the benzene (B151609) ring to which they are attached. nih.govresearchgate.net

Further insight can be drawn from N-benzyl-N-(2-methoxyphenyl)benzenesulfonamide , an analogue featuring the N-benzyl group and a similar methoxy (B1213986) substituent on the phenyl ring. nih.govnih.gov In this molecule, the dihedral angle between the two phenyl rings is 48.93 (18)°, while the angles they form with the central benzene ring are 38.37 (17)° and 86.50 (19)°. nih.gov Although this is a sulfonamide rather than a carboxamide, the data suggests that the N-benzyl group introduces a significant twist relative to the other aromatic system, a feature likely to be present in this compound.

Table 1: Crystallographic Data and Dihedral Angles for this compound Analogues

Compound Name Formula Crystal System Space Group Key Dihedral Angles (°) Ref.
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide C₁₇H₁₃F₃N₂O₂ Monoclinic P2₁/n 2.78 (12) (between aromatic rings) nih.gov

Crystal Packing Architectures

The way individual molecules arrange themselves in the crystal lattice defines the crystal packing architecture. For amide-containing molecules, this is heavily influenced by hydrogen bonding. The crystal structure of 2-ethoxybenzamide (B1671398) (ethenzamide), which represents the core of the target molecule without the benzyl (B1604629) substituent, has been solved from high-resolution synchrotron X-ray powder diffraction data. youtube.com It reveals a herringbone array of hydrogen-bonded ribbons, a common packing motif for benzamides. This arrangement efficiently satisfies the hydrogen bonding potential of the amide groups while allowing for close packing of the aromatic rings. It is highly probable that this compound would adopt a similar ribbon-based architecture, modified by the steric requirements of the larger benzyl group.

Intermolecular Interactions: Hydrogen Bonding and Weak Interactions

The stability of the crystal lattice is derived from a network of intermolecular interactions. In this compound, the primary interaction is expected to be the N-H···O hydrogen bond between the amide groups of adjacent molecules. In the analogue 2-pentyloxybenzamide , molecules are linked by pairs of N-H···O hydrogen bonds, which form inversion dimers. iucr.org In contrast, 2-ethoxybenzamide itself does not form an intramolecular hydrogen bond, leaving the amide group free to form intermolecular hydrogen bonds that generate chain motifs. iucr.org

In the more complex analogue N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide , the crystal structure is stabilized by intermolecular C—H⋯N and C—H⋯F hydrogen bonds. nih.govresearchgate.net Furthermore, the presence of multiple aromatic rings in this compound suggests that weak π–π stacking interactions will play a role in stabilizing the crystal packing, as observed in the crystal structure of N-benzyl-N-(2-methoxyphenyl)benzenesulfonamide , where a centroid-centroid distance of 3.774 (2) Å is reported between benzene rings. nih.govnih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of solid-state chemistry. Different polymorphs can have distinct physical properties. Co-crystals, which are multi-component crystals held together by non-covalent interactions, are often designed to modify these properties.

Identification and Characterization of Polymorphic Forms

While no polymorphs of this compound itself have been reported, the extensive studies on its parent compound, 2-ethoxybenzamide (ethenzamide) , reveal a strong tendency to form polymorphic co-crystals. acs.org For instance, the 1:1 co-crystal of ethenzamide with saccharin (B28170) exists as two distinct polymorphs (Form I and Form II), which can be prepared using different crystallization techniques like solution crystallization or solid-state grinding. rsc.orgresearchgate.net Similarly, a 1:1 co-crystal of ethenzamide with ethylmalonic acid also exhibits polymorphism, with the two forms being enantiotropically related. rsc.orgnih.gov This propensity for polymorphism in closely related systems strongly suggests that this compound is also a likely candidate for existing in multiple crystalline forms under different crystallization conditions.

Table 2: Polymorphism in Ethenzamide Co-crystals

Co-crystal System Stoichiometric Ratio Number of Polymorphs Crystallization Methods Ref.
Ethenzamide : Saccharin 1:1 2 (Form I and Form II) Solution crystallization, Grinding rsc.org
Ethenzamide : Ethylmalonic acid 1:1 2 Solution crystallization, Grinding rsc.org

Supramolecular Synthons in Co-crystals

The predictable and robust non-covalent interactions that form the building blocks of supramolecular structures are known as supramolecular synthons. In the context of benzamides, the most common and robust is the amide-amide homosynthon , where two amide groups form a cyclic dimer via a pair of N-H···O hydrogen bonds. Another critical motif, particularly in co-crystals with acidic compounds, is the carboxylic acid-amide heterosynthon . nih.govresearchgate.net

Studies on ethenzamide co-crystals have shown that the formation of specific synthons is highly dependent on the co-former molecule. nih.govrsc.org For example, in co-crystals with various hydroxybenzoic acids, the powerful supramolecular acid-amide heterosynthon is frequently observed. nih.gov However, in the co-crystal with gallic acid, ethenzamide first forms a dimer through a supramolecular amide-amide homosynthon before interacting with the co-former. nih.gov The existence of "synthon polymorphs," where different polymorphs are built from different synthons, has also been documented in ethenzamide co-crystals, highlighting the subtle energetic balance between different interaction modes. acs.org

Crystal Engineering Principles and Design

The field of crystal engineering focuses on the design and synthesis of functional molecular solids by controlling intermolecular interactions. researchgate.net For this compound and its analogues, the crystal packing is primarily dictated by a network of hydrogen bonds and other non-covalent interactions.

Supramolecular Synthons in Benzamides: The primary amide group (-CONH₂) in benzamides is a key player in forming predictable hydrogen-bonding patterns known as supramolecular synthons. researchgate.net The most common synthons observed in benzamide (B126) crystal structures are the amide-amide dimer and the amide catemer (chain). mdpi.com In the case of this compound, a secondary amide, the N-H donor and the carbonyl oxygen acceptor are still crucial for forming these interactions.

Research on various benzamide derivatives shows that substituents on the phenyl ring can influence the formation and stability of these synthons. For instance, fluorination at the ortho-position of benzamide has been shown to suppress disorder in the crystal lattice without altering the fundamental packing motif. acs.org This highlights the subtle yet significant role that substituents play in directing the crystal architecture.

Co-crystallization: A powerful strategy in crystal engineering is the formation of multicomponent crystals, or co-crystals. nih.gov Studies on ethenzamide (2-ethoxybenzamide) have shown that it readily forms co-crystals with various co-formers, such as carboxylic acids and other amides. chemchart.com These co-crystals exhibit different crystal structures and physicochemical properties compared to the parent compound.

A notable example is the co-crystallization of ethenzamide with saccharin, which results in two polymorphic forms. researchgate.net In both forms, a primary carboxy-amide-imide heterosynthon is the main building block. However, the secondary interactions that extend the hydrogen bond network differ, leading to distinct packing arrangements. researchgate.net This demonstrates that by selecting appropriate co-formers, it is possible to systematically modify the crystal structure and, consequently, the properties of the solid material. The principles of molecular recognition and synthon hierarchy are central to the rational design of such multicomponent crystals. nih.govaip.org

Advanced Solid-State Characterization

To gain deeper insights into the solid-state properties of this compound and its analogues, advanced characterization techniques are employed. These methods provide detailed information about the electronic structure and thermal stability of the crystalline forms.

Charge Density Distribution Analysis

Charge density distribution analysis is an experimental and theoretical technique that maps the electron density throughout a crystal. This provides a detailed picture of chemical bonding and intermolecular interactions, going beyond the simple geometric description offered by standard X-ray diffraction. researchgate.net The analysis allows for the quantification of the electronic nature of atoms and bonds within a molecule. scispace.com

For benzamide analogues, charge density studies have been instrumental in understanding the nature of intermolecular forces. A high-resolution X-ray diffraction study on the co-crystals of ethenzamide and saccharin provided profound insights into their electronic structures. researchgate.net The analysis helped to relate the differences in the electronic distribution to the observed polymorphic behavior. researchgate.net

Similarly, charge density analysis has been applied to other fluorinated benzamides to quantitatively characterize intermolecular interactions involving fluorine atoms. researchgate.net These studies use topological analysis, based on the Quantum Theory of Atoms in Molecules (QTAIM), to identify and characterize bond critical points, which are indicative of the strength and nature of interactions like hydrogen bonds and halogen bonds. scispace.comiucr.org Such analyses are crucial for a fundamental understanding of the forces that govern crystal packing. worldscientific.com

Thermal Analysis (e.g., Thermogravimetric Analysis for thermal stability of crystalline forms)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability of crystalline solids. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

In the context of co-crystals, thermal analysis is crucial for determining their stability and identifying phase transitions. DSC studies on co-crystals of benzoic acid and isonicotinamide, for example, have shown complex thermal behaviors, including melting and solid-state transformations between different stoichiometric forms. ucl.ac.uk Similarly, DSC thermograms of ethenzamide co-crystals have been used to determine their melting points and compare their thermal stability to the parent drug. researchgate.net These analyses are vital for selecting stable crystalline forms for various applications.

Interactive Data Table: Thermal Properties of Benzamide Analogues

CompoundTechniqueKey FindingsReference
BenzamideTGA/DTA, DSCProvided data on melting point, evaporation, and thermal stability. researchgate.net
N-(2-methyl-5-nitro-phenyl)benzamideTGA, DSCThermally stable up to 528 K; sharp melting point confirmed. sci-hub.se
Benzoic acid:isonicotinamide (1:1 co-crystal)DSCShows a single endotherm corresponding to melting at 162.6 °C. ucl.ac.uk
Benzoic acid:isonicotinamide (2:1 co-crystal)DSCExhibits a complex thermogram with an endotherm at 143.11 °C followed by an exotherm and a second endotherm. ucl.ac.uk
Salicylic (B10762653) acidDSCShowed a characteristic sharp endothermic peak at its melting point. researchgate.net

Computational and Theoretical Investigations of N Benzyl 2 Ethoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For N-benzyl-2-ethoxybenzamide, these methods elucidate its electronic structure and properties, offering a microscopic perspective on its behavior. While specific computational studies on this compound are not extensively documented in publicly available literature, research on the closely related compound, 2-ethoxybenzamide (B1671398) (ethenzamide), provides a foundational understanding that can be extrapolated to its N-benzyl derivative. aip.orgaip.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to this compound, such as other benzamide (B126) derivatives, have been effectively used to determine their optimized molecular geometries. nih.govuomphysics.net For instance, in a study on a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, DFT calculations at the B3LYP/6-311++G(2d,p) level of theory were employed to obtain the minimized energy geometry, revealing key structural parameters like bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Representative Calculated Geometric Parameters for Benzamide-Related Structures

ParameterTypical Value (Å or °)Significance
C=O Bond Length~1.23 ÅReflects the double bond character of the carbonyl group.
C-N Bond Length~1.35 ÅIndicates partial double bond character due to resonance.
N-H Bond Length~1.01 ÅStandard length for an amide N-H bond.
O-C-N Bond Angle~122°Defines the geometry around the carbonyl carbon.
C-N-C Bond Angle~120°Indicates the planarity of the amide group.
Phenyl Ring TorsionVariableDetermines the orientation of the phenyl ring relative to the amide plane.
Benzyl (B1604629) Group TorsionVariableInfluences the overall conformation and potential for intermolecular interactions.

Note: The values in this table are generalized from computational studies on various benzamide derivatives and are for illustrative purposes. Specific values for this compound would require a dedicated DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netsemanticscholar.org

For aromatic amide compounds, the HOMO is typically a π-orbital located on the phenyl ring and the amide group, signifying its electron-donating capability. The LUMO is usually a π*-antibonding orbital, indicating its capacity to accept electrons. In a theoretical study of an iron(III) porphyrin complex, it was noted that the HOMO acts as an electron donor while the LUMO is the electron acceptor, and the energy gap characterizes the chemical stability.

Table 2: Conceptual HOMO-LUMO Data for a Benzamide Derivative

ParameterConceptual Value (eV)Implication for Reactivity
HOMO Energy-6.5Represents the energy of the highest energy electrons available to be donated.
LUMO Energy-1.2Represents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap (ΔE)5.3A moderate gap suggests a balance of stability and reactivity.

Note: These are conceptual values for a generic benzamide derivative. Actual values for this compound would need to be calculated.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.net It provides a localized picture of the electron density in atomic and molecular orbitals. NBO analysis on similar structures, such as nicotinamide-citric acid cocrystals, has been used to understand the interactions responsible for their stability. researchgate.net

For this compound, NBO analysis would be instrumental in quantifying the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the carbonyl group and the aromatic rings. This delocalization is responsible for the partial double bond character of the C-N amide bond and influences the molecule's conformational preferences and reactivity. The analysis can also reveal the nature and strength of intramolecular hydrogen bonds, for instance, between the amide N-H and the ethoxy oxygen.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEP maps, red-colored regions indicate a high electron density and are prone to electrophilic attack, while blue-colored regions represent low electron density and are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amide hydrogen. The aromatic rings would exhibit regions of negative potential above and below the plane of the ring. Such maps are crucial for predicting how the molecule will interact with other molecules, including receptors and enzymes. For instance, in a study of pymetrozine, MEP analysis was used to understand the origins of salt and cocrystal formation. researchgate.net

Natural Bond Orbital (NBO) Analysis

Mechanistic Studies of Reactions Involving Benzamide Moieties

Theoretical studies on the reaction mechanisms of benzamides are vital for understanding their chemical transformations. These studies often employ computational methods to map out reaction pathways and identify transition states.

The alkaline hydrolysis of N-(2-methoxyphenyl) benzamide has been investigated using DFT, providing a model for understanding the hydrolysis of related compounds like this compound. researchgate.net This study revealed a two-stage process: the formation of a tetrahedral intermediate, followed by its transformation into the final products. researchgate.net The involvement of water molecules was found to be crucial, not just as a solvent but also as a proton transfer medium, lowering the activation energy of the reaction. researchgate.net

Similarly, theoretical studies on the decomposition of benzoylthioureas to benzamides have postulated reaction mechanisms involving the migration of aryl or phenyl groups. rsc.org The favorability of forming a benzamide versus a thiobenzamide (B147508) was found to depend on the electronic nature of the substituents on the aryl group. rsc.org

In the context of this compound, theoretical elucidation of reaction pathways could explore various transformations, such as amide hydrolysis, N-debenzylation, or reactions at the aromatic rings. These studies would involve calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable reaction pathway. The identification of transition states, characterized by a single imaginary frequency in vibrational analysis, is a key step in confirming the proposed mechanism. researchgate.net

Investigation of Anomeric Effects and Their Influence on Reactivity

The anomeric effect is a stereoelectronic phenomenon that describes the preference of a heteroatomic substituent adjacent to another heteroatom within a ring for the axial position, contrary to what would be predicted by steric hindrance alone. wikipedia.org While classically discussed in the context of pyranose rings in carbohydrate chemistry, the underlying principles of hyperconjugation and dipole-dipole interactions can be extended to other systems, including acyclic and aromatic structures. wikipedia.orgyoutube.com

In this compound, an anomeric-type interaction can be postulated involving the ethoxy group at the C2 position of the benzoyl moiety. The oxygen atom of the ethoxy group possesses lone pairs of electrons that can engage in hyperconjugative interactions with the antibonding orbitals (σ) of adjacent bonds. Specifically, an interaction can occur between a lone pair on the ethoxy oxygen and the σ orbital of the C-O bond of the benzene (B151609) ring or the C-C bonds within the ring. This delocalization of electron density from the lone pair into the antibonding orbital can lead to a stabilization of certain conformations.

Furthermore, the interplay between the nitrogen lone pair of the amide and the aromatic system can also be considered. In related N-alkylated aromatic sulfonamides, the basicity of the nitrogen atom and the strength of the N-S bond are influenced by the degree of coplanarity between the nitrogen lone pair and the aromatic π system. A similar effect in this compound would involve the lone pair on the amide nitrogen interacting with the π* system of the benzoyl group, which in turn is influenced by the ortho-ethoxy substituent.

Role of Frontier Molecular Orbitals in Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comsemanticscholar.org A smaller HOMO-LUMO gap generally signifies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com

The reactivity of this compound can be inferred from the characteristics of its frontier orbitals. The locations of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, an electrophile would preferentially attack the regions of high HOMO density, while a nucleophile would target the areas with high LUMO density.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference Compound Type
Benzamide-6.8-0.56.3Parent Amide
N-methylbenzamide-6.6-0.46.2N-alkylated Amide
2-methoxybenzamide-6.4-0.65.8Substituted Benzamide
N-benzylbenzamide-6.5-0.456.05N-benzylated Amide

Note: The values in this table are illustrative and represent typical ranges for these classes of compounds based on DFT calculations.

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a flexible molecule like this compound are intimately linked to its conformational preferences. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers that separate them. This can be achieved computationally by mapping the potential energy surface (PES) as a function of key dihedral angles.

For this compound, several rotatable bonds contribute to its conformational flexibility. The most significant of these are:

The amide C-N bond, which can exist in cis or trans conformations. The trans conformation is generally more stable in secondary amides, but the energy barrier to rotation can be significant.

The N-C bond of the benzyl group.

The C-C bond connecting the carbonyl group to the benzene ring.

The C-O bond of the ethoxy group.

A detailed computational study on the closely related molecule, N-benzyl-N-(furan-2-ylmethyl)acetamide, provides a valuable framework for understanding the conformational landscape of this compound. scielo.brsbq.org.br In that study, DFT calculations were used to perform a relaxed two-dimensional scan of the PES by simultaneously varying key dihedral angles. This approach revealed multiple local energy minima, corresponding to different stable conformers. scielo.br

Furthermore, studies on the crystal structure of 2-ethoxybenzamide (ethenzamide) have shown that the conformation of the ethoxy group can vary, adopting a more planar conformation in cocrystals compared to a twisted one in its parent crystal structure. researchgate.net This highlights the sensitivity of the conformation to the molecular environment.

A hypothetical conformational analysis would likely identify several stable conformers, which can be described by the key dihedral angles. An illustrative data table based on the analysis of analogous structures is presented below.

ConformerRelative Energy (kcal/mol)Dihedral Angle 1 (O=C-N-C_benzyl) (°)Dihedral Angle 2 (C_aromatic-C=O-N) (°)Dihedral Angle 3 (C_aromatic-O-C_ethyl) (°)
1 (Global Minimum)0.00~180 (trans)~30~90
20.85~175 (trans)~-150~0
31.50~0 (cis)~45~90
42.10~5 (cis)~-135~0

Note: The data in this table is hypothetical and intended to illustrate the type of results obtained from a detailed conformational analysis. The exact values would require specific DFT calculations for this compound.

Chemical Reactivity and Reaction Mechanisms of N Benzyl 2 Ethoxybenzamide Analogues

Reactivity at the Amide Nitrogen and Carbonyl Carbon

The amide bond in N-benzyl-2-ethoxybenzamide analogues is a robust functional group, yet it exhibits characteristic reactivity at both the nitrogen and the carbonyl carbon. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon compared to amines and ketones, respectively. However, these positions remain susceptible to attack under appropriate conditions.

Amides are generally weak bases, with protonation occurring primarily on the carbonyl oxygen rather than the nitrogen. frontiersin.org This activation is often the first step in acid-catalyzed hydrolysis. The amide C-N bond can be cleaved under strong acidic or basic conditions, yielding the corresponding carboxylic acid and amine. pearson.comevitachem.com For instance, hydrolysis of N-benzylbenzamide yields benzoic acid and benzylamine (B48309). pearson.comevitachem.com

The carbonyl carbon can be attacked by strong nucleophiles, such as organolithium reagents or reducing agents like lithium aluminum hydride (LiAlH4). Reduction of amides with LiAlH4 typically yields the corresponding amine. youtube.com For this compound, this would result in the formation of N-(2-ethoxybenzyl)benzylamine.

Furthermore, the protons on the benzylic carbon of the N-benzyl group can be abstracted by a strong base, leading to a benzylic anion. This anion can then react with various electrophiles. A study on the lithiation of N-benzylpyrene-1-carboxamide with butyllithium (B86547) demonstrated a competition between benzylic lithiation and directed ortho-lithiation of the pyrene (B120774) ring. science.gov This suggests that for this compound, a similar competition could occur between deprotonation at the benzylic position and at the ortho position of the benzoyl group, depending on the reaction conditions and the directing effects of the ethoxy and amide groups.

Reactions of the Ethoxy Group

The ethoxy group on the benzamide (B126) ring is an ether linkage, which is generally stable. However, it can undergo cleavage under harsh conditions, typically involving strong acids or Lewis acids. wikipedia.org Alkyl aryl ethers, such as the 2-ethoxy group in this compound, are typically cleaved at the alkyl-oxygen bond. researchgate.netlibretexts.org

A common reagent for the cleavage of aryl methyl and aryl ethyl ethers is boron tribromide (BBr3). researchgate.netchemicalbook.com The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the ethyl group, leading to the formation of a phenol (B47542) (2-hydroxybenzamide derivative) and ethyl bromide. researchgate.netchemicalbook.comnumberanalytics.com The presence of a carbonyl group can influence the selectivity of deprotection in polymethoxyaryl compounds. chemicalbook.comacs.org

Computational models have suggested that the ethoxymethoxy group in etobenzanid (B167001) is susceptible to cleavage in the presence of strong oxidizing agents. researchgate.net While not directly analogous, this indicates that the ethoxy group in this compound could potentially be cleaved under strong oxidative conditions.

Transformations of the Benzyl (B1604629) Moiety

The N-benzyl group is a common protecting group for amines and amides and can be removed under various conditions. The most common method for N-debenzylation is catalytic transfer hydrogenation. researchgate.netmdma.ch This is often carried out using palladium on carbon (Pd/C) as the catalyst and a hydrogen source such as hydrogen gas or ammonium (B1175870) formate (B1220265). researchgate.netmdma.ch For example, the debenzylation of various N-benzyl amines and amides to the corresponding primary or secondary amines has been successfully achieved using 10% Pd/C and ammonium formate in refluxing methanol. mdma.ch Acidic conditions, such as the addition of acetic acid, have been shown to facilitate the palladium-catalyzed hydrogenolysis of N-benzyl groups, particularly in complex substrates. nih.gov

Oxidative debenzylation provides an alternative, non-reductive method for removing the benzyl group. A method using alkali metal bromides and an oxidant like Oxone has been developed for the oxidative debenzylation of N-benzyl amides to the corresponding primary amides. sioc-journal.cnacs.org The proposed mechanism involves the generation of a bromo radical which abstracts a hydrogen atom from the benzylic position, leading to an intermediate that is subsequently oxidized and hydrolyzed. sioc-journal.cn Another approach involves the use of potassium tert-butoxide in DMSO with oxygen, which is proposed to proceed via the formation of a benzylic anion. researchgate.net Additionally, ceric ammonium nitrate (B79036) has been used for the chemoselective N-debenzylation of N-benzyl tertiary amines, showing that N-benzyl amides are stable under these conditions. acs.org

Specific Reaction Types

N═S Coupling Reactions

The formation of an N=S bond from an amide nitrogen is a transformation that can lead to valuable sulfoximine (B86345) derivatives. Research into the iron-catalyzed N=S coupling of N-methoxy arylamides with sulfoxides has shown that this reaction is highly dependent on the nature of the N-substituent. acs.org While a range of N-methoxy amides with both electron-donating and electron-withdrawing groups on the aromatic ring successfully undergo coupling to form N-acyl sulfoximines, control experiments revealed that N-ethoxy-benzamide was not a suitable substrate under the optimized reaction conditions. acs.org This suggests that the methoxy (B1213986) group on the nitrogen is crucial for the success of this specific iron-catalyzed nitrene-transfer reaction.

While direct N=S coupling of N-ethoxybenzamides may be challenging under these specific conditions, related N-N bond coupling reactions of N-alkoxyamides have been developed. For instance, a solvent-free oxidative dehydrogenative N-N self-coupling of N-alkoxyamides has been achieved using an oxidant, providing a route to hydrazine (B178648) derivatives. sioc-journal.cn

Annulation Reactions

Benzamide analogues, including N-substituted benzamides, are versatile substrates in transition metal-catalyzed annulation reactions to construct various heterocyclic scaffolds, particularly isoquinolones. ru.nlnih.govclockss.orgresearchgate.netresearchgate.net These reactions typically proceed via C-H activation at the ortho-position of the benzamide, directed by the amide group.

Rhodium(III)-catalyzed annulation of benzamides with alkynes is a widely studied method for synthesizing isoquinolones. researchgate.netru.nlclockss.orgresearchgate.netx-mol.comrsc.orgcapes.gov.br These reactions can be performed under various conditions, including using air as the sole oxidant in an aqueous medium, which offers a green synthetic route. ru.nlclockss.org The regioselectivity of the annulation with unsymmetrical alkynes can be influenced by the substituents on both the benzamide and the alkyne. ru.nlclockss.org Similarly, rhodium(III)-catalyzed intramolecular annulation of benzamides tethered to allylic alcohols or alkynes provides access to azepinone, indolizinone, and quinolizinone derivatives. rsc.orgnih.gov

Palladium-catalyzed annulation reactions also offer a powerful tool for the synthesis of nitrogen-containing heterocycles from benzamides. researchgate.netresearchgate.netrsc.orgresearchgate.netnih.gov For example, Pd(II)-catalyzed annulation of N-alkoxybenzamides with epoxides has been developed to synthesize isoquinolones. researchgate.net A plausible mechanism involves the initial formation of a palladacycle, followed by nucleophilic ring-opening of the epoxide, β-hydride elimination, and subsequent cyclization. researchgate.net Palladium nanoparticles have also been employed as a recyclable catalyst for the oxidative annulation of N-alkoxybenzamides with alkynes. researchgate.net

Table 1: Examples of Annulation Reactions of Benzamide Analogues

Catalyst/ReagentBenzamide AnalogueCoupling PartnerProductReference(s)
[CpRhCl2]2/AgOAcN-methoxybenzamideDiphenylacetyleneIsoquinolone researchgate.net
[CpRh(MeCN)3][BF4]2N-methylbenzamideDiphenylacetyleneIsoquinolone clockss.org
Pd(OAc)2/Ag2CO3N-butoxybenzamideStyrene oxideIsoquinolone researchgate.net
[CpRhCl2]2/Cu(OAc)2Benzamide-tethered alkyne-Indolizinone/Quinolizinone nih.gov
[CpRhCl2]2/Ag2CO3N-pentafluorophenylbenzamideInternal alkyneIsochromen-imine researchgate.net

Ring-Opening Reactions (relevant for related aziridine (B145994) amides)

The ring-opening of aziridines is a fundamental reaction in organic synthesis, providing access to a wide array of functionalized amines. frontiersin.orgnih.gov The reactivity and regioselectivity of this transformation are highly dependent on the nature of the substituent on the aziridine nitrogen and the carbon atoms of the ring, as well as the nucleophile and reaction conditions. nih.govresearchgate.netrsc.org N-acyl and N-benzyl aziridines are "activated" towards nucleophilic attack due to the electron-withdrawing nature of the substituent, which stabilizes the developing negative charge on the nitrogen atom, making it a better leaving group. nih.govclockss.org

The ring-opening can proceed via an SN2-type mechanism, where the nucleophile attacks one of the aziridine carbons. The regioselectivity of this attack is a key consideration. In many cases, particularly with less sterically hindered aziridines, the nucleophile attacks the less substituted carbon atom. nih.govnih.gov However, electronic effects can override sterics. For instance, in aziridine-2-carboxylates, the electron-withdrawing carboxylate group can direct nucleophilic attack to the more substituted C2 position. researchgate.net In the case of 2-arylaziridines, attack at the benzylic position is often favored. rsc.org

Studies on the ring-opening of N-acylaziridines have shown that the regioselectivity can be controlled. For example, the ring-opening of 1-alkanoyl-2-phenoxymethylaziridines with phosphate (B84403) ions at an organic-aqueous interface proceeds with complete regioselectivity, with the attack occurring at the C1 carbon, which is exposed to the aqueous phase. ru.nl This reaction was also found to be autocatalytic. ru.nl Lewis acid-mediated ring-opening of cis-3-alkylaziridine-2-carboxylates has been shown to occur with cleavage of the N1-C3 bond. bioorg.org

Transition metal catalysis has also been employed for the regioselective ring-opening of aziridines. Palladium-catalyzed cross-coupling reactions of 2-arylaziridines with boronic acids can be tuned to be highly regioselective, with the choice of phosphine (B1218219) ligand on the palladium catalyst playing a crucial role in determining whether the ring opens at the C2 or C3 position. acs.orgrsc.org

Table 2: Regioselectivity in Ring-Opening of Aziridine Amide Analogues

Aziridine SubstrateNucleophile/ReagentMajor Product RegioisomerCommentsReference(s)
N-Tosyl-2-phenylaziridineArylboronic acid / Pd-catalyst with bulky phosphineAttack at C3 (less substituted)Steric hindrance of the catalyst directs the attack. rsc.org
N-Tosyl-2-phenylaziridineArylboronic acid / Pd-catalyst with NHC ligandAttack at C2 (benzylic)Non-covalent interactions between substrate and catalyst favor attack at the more substituted carbon. acs.org
1-Alkanoyl-2-phenoxymethylaziridinePhosphate ions (in water)Attack at C1 (less substituted)Orientation at the interface controls regioselectivity. ru.nl
N-Boc-aziridine-2-carboxylate[18F]FluorideAttack at C2 (more substituted)The electron-withdrawing carboxylate group directs the attack. researchgate.net
cis-3-Alkylaziridine-2-carboxylateTMSN3 / BF3·OEt2Cleavage of N1-C3 bondLewis acid mediates the regioselective opening. bioorg.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

The reactivity of this compound analogues is profoundly influenced by the kinetic and thermodynamic favorability of their reaction pathways. These aspects are largely dictated by the electronic and steric nature of substituents on both the benzoyl and N-benzyl portions of the molecule.

Studies on related benzamide systems demonstrate that the rate of reaction can be quantitatively correlated with the electronic properties of substituents. The Hammett equation, log(k/k₀) = σρ, provides a framework for this relationship, where 'k' is the rate constant for a substituted derivative and 'k₀' is for the unsubstituted compound. publish.csiro.au The substituent constant 'σ' reflects the electronic effect of the substituent, while the reaction constant 'ρ' indicates the sensitivity of the reaction to these effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize negative charges in the transition state. publish.csiro.au For instance, in the oxidation of para-substituted N-benzylbenzamides, a Hammett plot yielded a linear relationship with a ρ value of +0.355, indicating the formation of a negatively charged transition state. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the energy landscapes of these reactions. For the synthesis of N-benzyl benzamide via the amidation of benzaldehyde (B42025) and benzylamine using a nickel-on-carbon catalyst, a multi-step mechanism was proposed. rsc.org The energy profile identified several key transition states (TS1, TS2, TS3, and TS4) and intermediates. The initial condensation of the reactants to form an imine involves overcoming the first energy barrier at TS1. Subsequent steps, such as hydrogen transfer and the crucial amide bond formation, correspond to further increases in energy at TS2 and TS3, before the final, energetically favorable formation of the stable N-benzyl benzamide product. rsc.org

Similarly, DFT studies on the cobalt-mediated dehydrogenative coupling of benzamides have elucidated complex, multi-step mechanisms. rsc.org These studies identified the C-C coupling step as the rate-determining step of the process. The efficiency of the reaction was found to be controlled by the electronics of both the aryl-benzamide and the directing group. rsc.org In palladium-catalyzed aminocarbonylation reactions to form benzamides, kinetic measurements showed that the mechanism involves the reversible displacement of a chloride ligand by ammonia, deprotonation to form a palladium amido complex, and subsequent reductive elimination to forge the C-N bond. nih.gov

The stability of intermediates is a critical thermodynamic factor. In metal-free transamidation reactions, for example, the process is largely driven by the thermodynamic collapse of a tetrahedral intermediate. The reactivity is enhanced by N-acyl groups that weaken the amide resonance, making the carbonyl carbon more susceptible to nucleophilic attack.

Table 1: Effect of Substituents on Benzamide Reactivity

Reaction Type Substituent Effect Observation Reference
Acidic Hydrolysis Ortho-substituents Steric effects from ortho-substituents can significantly retard the rate of hydrolysis. acs.org
Amide Bond Formation Electron-withdrawing groups Accelerate reactions where a negative charge develops in the transition state. publish.csiro.aursc.org
Amide Bond Formation Electron-donating groups Decrease reaction efficiency in SNAr-type processes. researchgate.net

Influence of Solvent Systems on Reactivity and Selectivity

The choice of solvent is a crucial parameter in controlling the reactivity and selectivity of reactions involving this compound analogues. Solvents can influence reaction rates and even alter mechanistic pathways by stabilizing or destabilizing reactants, intermediates, and transition states.

The solubility of the reactants is a primary consideration. Studies on 2-ethoxybenzamide (B1671398) (ethenzamide) have systematically measured its solubility in a wide range of solvents. researchgate.netresearchgate.net For instance, solubility was found to be highest in N,N-dimethylformamide and lowest in n-butyl acetate (B1210297), with solvent polarity identified as a major influencing factor. researchgate.netresearchgate.net This fundamental property dictates the concentration of species in the reaction phase and can significantly impact reaction kinetics.

Solvent screening is a common strategy to optimize reaction conditions. In the Al₂O₃-catalyzed transamidation of N-methylbenzamide, a screen of five solvents identified triethylamine (B128534) as the most suitable, affording the highest yield of the desired amide product. rsc.orgscispace.com Notably, the reaction did not proceed in the absence of a solvent, highlighting its essential role in the catalytic cycle. rsc.orgscispace.com Similarly, in an iron-catalyzed N=S cross-coupling reaction of N-methoxy amides, the solvent system had a pronounced effect. While ethanol (B145695) was detrimental, a mixture of DMSO and THF in a 1:3 ratio was found to be optimal for achieving high yields. acs.org

The nature of the solvent can also enable specific reaction methodologies. In the synthesis of 2-ethoxybenzamide via O-alkylation of salicylamide (B354443), the use of phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) was effective. preprints.org High yields were achieved under solvent-free conditions or in water, particularly when assisted by microwave irradiation or ultrasound. These "green chemistry" approaches demonstrate that conventional organic solvents are not always necessary and that reaction efficiency can be dramatically improved by alternative energy sources in appropriate media. preprints.org For example, microwave-assisted synthesis in the presence of a PTC could reduce the reaction time from 15 minutes to just 90 seconds while increasing the yield from 79% to 92%. preprints.org

Table 2: Influence of Solvent on the Yield of Benzamide Analogue Reactions

Reaction Type Substrates Catalyst Solvent Yield (%) Reference
Transamidation N-methyl benzamide + n-octylamine Al₂O₃ Triethylamine 76 rsc.orgscispace.com
Transamidation N-methyl benzamide + n-octylamine Al₂O₃ Toluene 50 scispace.com
Transamidation N-methyl benzamide + n-octylamine Al₂O₃ Acetonitrile (B52724) 42 scispace.com
N=S Cross-Coupling N-methoxy-4-methylbenzamide + DMSO FeCl₃ DMSO/THF (1:3) 91 acs.org
N=S Cross-Coupling N-methoxy-4-methylbenzamide + DMSO FeCl₃ THF 75 acs.org
N=S Cross-Coupling N-methoxy-4-methylbenzamide + DMSO FeCl₃ EtOH <5 acs.org
O-Alkylation Salicylamide + Ethyl Iodide TBAB Water (Microwave) 94 preprints.org

Applications of N Benzyl 2 Ethoxybenzamide in Chemical Science and Materials Research

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The structure of N-benzyl-2-ethoxybenzamide makes it a valuable intermediate for the synthesis of more complex molecules. The presence of multiple functional groups—the secondary amide, the ether linkage, and the aromatic rings—offers several sites for chemical modification. Organic chemists can leverage this reactivity to construct diverse molecular scaffolds.

For instance, the amide bond, while generally stable, can be hydrolyzed under acidic or basic conditions to yield 2-ethoxybenzoic acid and benzylamine (B48309). More significantly, the nitrogen and the α-carbon of the benzyl (B1604629) group can be involved in various transformations. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can further alter the molecule's properties. The core benzamide (B126) structure is a common feature in many biologically active compounds and functional materials, positioning this compound as a useful starting point for synthetic campaigns.

Functional Group Potential Transformation Resulting Structure Type
Amide N-HDeprotonation followed by alkylation/arylationTertiary amides
Benzene (B151609) RingsElectrophilic Aromatic Substitution (e.g., nitration, halogenation)Substituted aromatic compounds
Amide C=OReductionAmines
Ether LinkageCleavage (under harsh conditions)Phenolic compounds

Catalytic Applications

While direct catalytic applications of this compound are not yet widely reported, its structural framework is highly relevant to the design of specialized catalysts, particularly in the realm of asymmetric synthesis.

Asymmetric Catalysis Using this compound Derived Chiral Catalysts

The development of effective chiral catalysts is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Benzamide derivatives have been successfully employed as ligands for metal-based catalysts or as organocatalysts themselves. By introducing chirality into the this compound structure—for example, by using a chiral benzylamine precursor or by modifying the molecule to include a chiral center—it is possible to design novel chiral ligands and catalysts.

One notable example involves a related compound, N-(9-Deoxyepicinchonine-9-yl)-2-ethoxybenzamide, which has been utilized as an effective base in enantioselective decarboxylation reactions. Current time information in Bangalore, IN. This demonstrates that the 2-ethoxybenzamide (B1671398) moiety can be a key component of a successful asymmetric catalyst. It is conceivable that chiral derivatives of this compound could similarly coordinate with metal centers or act as Brønsted/Lewis bases to facilitate a variety of asymmetric transformations, such as reductions, alkylations, or cycloadditions. The interplay between the ethoxy and benzyl groups could provide the necessary steric and electronic environment to induce high levels of stereoselectivity.

Co-catalytic Roles in Organic Transformations

In addition to serving as the primary catalytic species, molecules like this compound could function as co-catalysts or additives that enhance the performance of a catalytic system. The amide and ether oxygens can act as hydrogen bond acceptors or Lewis basic sites, potentially stabilizing transition states or activating substrates. In phase-transfer catalysis, which facilitates reactions between reactants in different phases, amphiphilic molecules can be crucial. While this compound itself is not strongly amphiphilic, its derivatives could be tailored for such applications, improving reaction rates and yields in heterogeneous systems.

Potential in Materials Science Research

The field of materials science continuously seeks new organic molecules for the creation of advanced materials with tailored properties. The structural features of this compound make it an intriguing candidate for research in organic electronics and supramolecular chemistry.

Development of Organic Materials (e.g., related to OLEDs, if structural motifs are analogous)

Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices are built from specialized organic molecules that possess specific photophysical and electronic properties. Aromatic amines and benzamide derivatives are classes of compounds that have been explored for such applications. The this compound structure contains the necessary aromatic and heteroatom-containing components that are often found in materials used as charge transporters or host materials in OLEDs.

While this compound itself may not be an emissive material, it can serve as a scaffold for the development of such materials. For example, the introduction of extended π-conjugated systems or known chromophores onto the benzamide framework could lead to new fluorescent or phosphorescent materials. The ethoxy and benzyl groups can be used to tune the solubility and film-forming properties of the resulting materials, which are critical for device fabrication.

Supramolecular Assemblies for Functional Materials

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The this compound molecule is well-equipped for participating in such interactions. The amide group is a classic motif for forming robust hydrogen-bonded chains or networks. The two phenyl rings provide surfaces for π-π stacking, which can lead to ordered one-, two-, or three-dimensional structures in the solid state or in solution.

Use as Chemical Probes in Mechanistic Studies (non-pharmacological)

N-benzyl-alkoxybenzamide derivatives and their structural analogues are emerging as versatile chemical probes in mechanistic studies that are not centered on pharmacological effects. Their utility spans from investigating reaction pathways in synthetic chemistry to probing the structural characteristics of materials.

One area of application is in the study of reaction mechanisms. For instance, alkyne-tethered N-alkoxybenzamides have been employed in highly selective ruthenium-catalyzed C–H activation/annulation reactions. rsc.org In-depth experimental and theoretical studies on these reactions have provided significant insights into the reaction pathways. It was revealed that the reaction proceeds via a Ru(II)–Ru(IV)–Ru(II) pathway, which involves the cleavage of the N–O bond before the insertion of the alkyne. rsc.org This finding is a departure from the conventional mechanism for such transition metal-catalyzed reactions, where alkyne insertion typically precedes N–O bond cleavage. rsc.org The in situ generation of acetic acid during the N-H/C-H activation step was found to facilitate the N-O bond cleavage, leading to the formation of a Ru-nitrene species. rsc.org

Table 1: Mechanistic Study of Ruthenium-Catalyzed Annulation of N-Alkoxybenzamides

Feature Description Reference
Reaction Type Ruthenium-catalyzed C–H activation/annulation rsc.org
Reactants Alkyne-tethered N-alkoxybenzamides rsc.org
Proposed Pathway Ru(II)–Ru(IV)–Ru(II) rsc.org
Key Mechanistic Step N–O bond cleavage precedes alkyne insertion rsc.org
Facilitating Species In situ generated acetic acid rsc.org

Furthermore, derivatives of N-benzyl-alkoxybenzamides show potential as probes in materials science. For example, 4-(allyloxy)-N-benzyl-3-ethoxybenzamide is a compound with potential applications in the synthesis of polymers and liquid crystal materials due to its distinct structural features. evitachem.com Its potential to act as a scaffold for new materials makes it a subject of interest for research applications, including its use as a probe in biochemical assays to study enzyme activity or receptor interactions, though the latter leans towards biochemical applications. evitachem.com

Table 2: Properties of 4-(allyloxy)-N-benzyl-3-ethoxybenzamide

Property Value Reference
Molecular Formula C19H21NO3 evitachem.com
Molecular Weight 311.4 g/mol evitachem.com
Potential Applications Medicinal Chemistry, Material Science, Research Probes evitachem.com

The benzamide chromophore itself is a valuable tool in stereochemical studies. Benzamide derivatives are widely used for stereochemical analysis through circular dichroism (CD). researchgate.net The exciton (B1674681) chirality method, when applied to benzamides, provides reliable assignments of absolute configuration due to the well-defined geometry and conformation of the benzamide group. researchgate.net Studies have shown that the exciton Cotton effects of secondary and tertiary benzamides are generally of opposite sign, a phenomenon attributed to different conformational equilibria of the amide C-N bond. researchgate.net This characteristic is useful for determining the absolute configuration of molecules by analyzing the CD spectra of tertiary benzamides. researchgate.net

Q & A

Q. What are the common synthetic routes for N-benzyl-2-ethoxybenzamide, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation reactions between benzylamine and 2-ethoxybenzoyl chloride. Key reagents include pyridine for acid scavenging (to neutralize HCl byproducts) and reflux conditions (e.g., 4 hours at elevated temperatures) to drive the reaction to completion . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., dichloromethane or chloroform), and temperature gradients to improve yield. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR (¹H and ¹³C): To confirm the benzyl group (δ 4.5–5.0 ppm for CH₂) and ethoxy moiety (δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
  • FT-IR: Key peaks include ~1650 cm⁻¹ (amide C=O stretch) and ~1240 cm⁻¹ (C-O-C ether stretch) .
  • Melting Point: Reported range 132–133°C for related 2-ethoxybenzamide derivatives .
  • HPLC-MS: For purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 256.2) .

Q. What safety precautions are critical when handling this compound in the lab?

While acute toxicity data are limited, standard protocols for benzamide derivatives apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work in a fume hood due to potential dust inhalation risks (S22/S24/25 safety codes) .
  • Store waste separately for professional disposal, especially halogenated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability or reactivity data for this compound?

Discrepancies may arise from solvent polarity, trace impurities, or storage conditions. For example:

  • Stability Tests: Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor via HPLC for decomposition products like 2-ethoxybenzoic acid .
  • Reactivity Screening: Test compatibility with common reagents (e.g., Grignard reagents, oxidizing agents) to identify incompatible conditions .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound analogs?

  • Core Modifications: Replace the ethoxy group with methoxy or propoxy to assess electronic effects on bioactivity .
  • Substituent Analysis: Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzyl ring to evaluate cytotoxicity or antimicrobial potential .
  • Biological Assays: Use enzyme inhibition assays (e.g., Trypanosoma brucei) or cell viability tests (e.g., MTT assays) to correlate structural changes with activity .

Q. How can computational methods enhance the study of this compound’s physicochemical properties?

  • DFT Calculations: Predict electronic properties (HOMO-LUMO gaps) and reactive sites for electrophilic substitution .
  • MD Simulations: Model solvation effects in polar (water) vs. non-polar (chloroform) solvents to guide solubility optimization .
  • Docking Studies: Screen against protein targets (e.g., kinases) to prioritize analogs for synthesis .

Q. What methodologies address gaps in ecological or toxicological data for this compound?

  • Ecotoxicology: Perform Daphnia magna acute toxicity tests (OECD 202) if environmental release is possible .
  • In vitro Tox Screens: Use HepG2 cells to assess hepatic metabolism and metabolite toxicity .
  • Read-Across Models: Leverage data from structurally similar benzamides (e.g., 2-amino-5-chloro derivatives) to estimate persistence or bioaccumulation .

Methodological Notes

  • Contradictory Data: Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for structural confirmation) .
  • Purity Standards: Adopt ≥95% HPLC purity thresholds for biological testing, with residual solvent analysis via GC-MS .

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